
3-chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole, also known as CMPT, is a chemical compound used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and is composed of a nitrogen, a chlorine, a methyl, and a phenylpropyl group. CMPT is synthesized through a process of nucleophilic aromatic substitution, in which the chlorine atom is replaced by a phenylpropyl group. In this process, the chlorine atom is replaced by a nucleophile, which is a compound that donates electrons to form a covalent bond. CMPT is used in a variety of scientific research applications, as it has a number of biochemical and physiological effects on the human body.
科学的研究の応用
Synthesis and Evaluation of Triazole Derivatives
A novel series of compounds, 3[(phenyl substituted)-5-methyl-1(Benzosulphonylamine)]-1,3,4-triazole-2-ones, and others were synthesized and characterized by various analytical techniques. These compounds showed promising antibacterial, antifungal, and anti-inflammatory activities (Neelgundmath & Kotresh, 2012).
Antimicrobial Applications of Triazole Derivatives
1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were synthesized as novel antimicrobial agents. These compounds displayed significant activity against various bacterial strains, including Micrococcus luteus, Bacillus cereus, and others (Kaplancikli et al., 2008).
Novel Heterocyclic Compounds Synthesis
Thermal cyclization of 3-R-5-chloro-1,2,4-triazoles led to the synthesis of novel heterocyclic compounds, tris[1,2,4]triazolo[1,3,5]triazines, with potential applications in various fields due to their unique structural properties (Tartakovsky et al., 2005).
Biological Applications and Molecular Interactions
Triazole Derivatives as Cholinesterase Inhibitors
Synthesized 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines derivatives were evaluated as cholinesterase inhibitors, showing significant inhibitory effects and potential as anticholinesterase agents (Mohsen, 2012).
π-hole Tetrel Bonding Interactions in Triazole Derivatives
A study involving synthesis, spectroscopic, X-ray characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives was conducted. This research provided insights into the nucleophilic/electrophilic nature of the compounds and the influence of substituents on interaction energy (Ahmed et al., 2020).
Chemical Properties and Synthesis Methods
UV-Spectrophotometric Study of Triazole Derivatives
An in-depth UV-spectrophotometric study was conducted to understand the spectral properties of certain 1,2,4-triazole derivatives. This study contributes to the understanding of structure–spectral data relationships and the impact of different solvents on these properties (Gotsulya et al., 2018).
Synthesis of S-Derivatives of Triazoles
Research focused on the synthesis and property study of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione. The study included the prediction of biological activity, highlighting the potential of these compounds in pharmaceutical applications (Hotsulia & Fedotov, 2019).
特性
IUPAC Name |
3-chloro-5-methyl-1-(3-phenylpropyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-10-14-12(13)15-16(10)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWPFUPBRDAPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

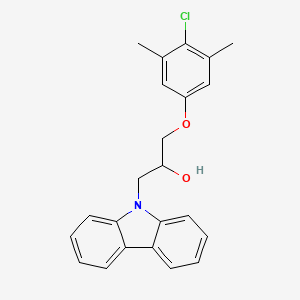
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
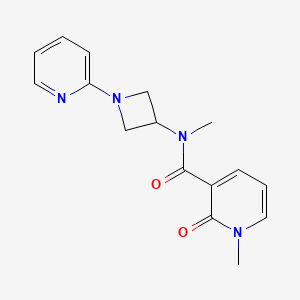


![N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride](/img/structure/B2629776.png)
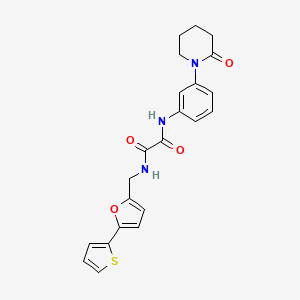
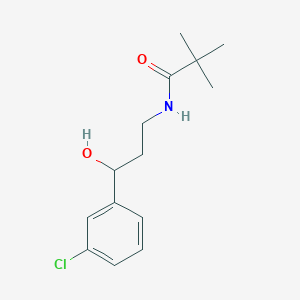
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2629784.png)
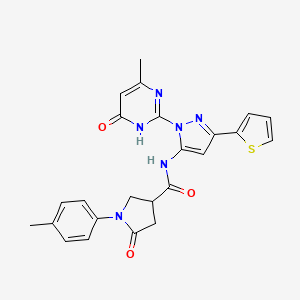
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2629786.png)
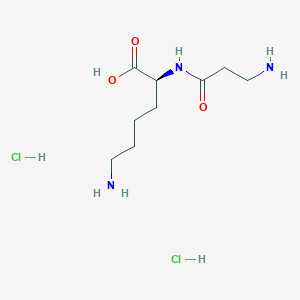
![6-(4-Cyclopropylsulfonyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629789.png)